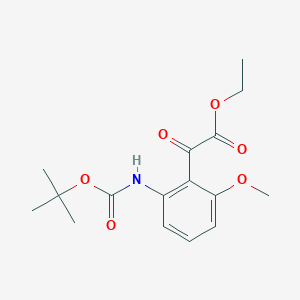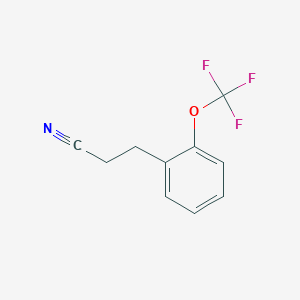
Benzyl (R)-Tetrahydro-2H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate is an organic compound that features a benzyl group attached to a tetrahydropyran ring with a carboxylate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate typically involves the esterification of ®-Tetrahydro-2H-pyran-3-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium iodide in acetone.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides, benzyl amines.
Aplicaciones Científicas De Investigación
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: Similar structure but lacks the tetrahydropyran ring.
Benzyl acetate: Similar ester functionality but with an acetate group instead of a tetrahydropyran ring.
Uniqueness
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties compared to other benzyl esters. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
benzyl oxane-3-carboxylate |
InChI |
InChI=1S/C13H16O3/c14-13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Clave InChI |
KJVDXMGNDGFNOF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-{1-[3-(4-methyl-1-piperazinyl)propyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B8535021.png)






![2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B8535082.png)


![tert-butyl 2-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B8535104.png)

